
2-Formamido-2-(oxolan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formamido-2-(oxolan-3-yl)acetic acid is a chemical compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol . This compound is characterized by the presence of a formamido group and an oxolan-3-yl group attached to an acetic acid moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formamido-2-(oxolan-3-yl)acetic acid typically involves the reaction of oxolane derivatives with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
2-Formamido-2-(oxolan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The formamido and oxolan-3-yl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Formamido-2-(oxolan-3-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Formamido-2-(oxolan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with target molecules, while the oxolan-3-yl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Formamido-2-(oxolan-3-yl)acetic acid include:
- 2-Formamido-2-(tetrahydrofuran-3-yl)acetic acid
- 2-Formamido-2-(pyrrolidin-3-yl)acetic acid
- 2-Formamido-2-(oxetan-3-yl)acetic acid
Uniqueness
This compound is unique due to the presence of the oxolan-3-yl group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability and reactivity compared to other similar compounds. Additionally, the formamido group provides opportunities for hydrogen bonding and other interactions that can be exploited in various applications .
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-formamido-2-(oxolan-3-yl)acetic acid |
InChI |
InChI=1S/C7H11NO4/c9-4-8-6(7(10)11)5-1-2-12-3-5/h4-6H,1-3H2,(H,8,9)(H,10,11) |
InChI Key |
HPGZMFSTJXOEFR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine](/img/structure/B13312400.png)
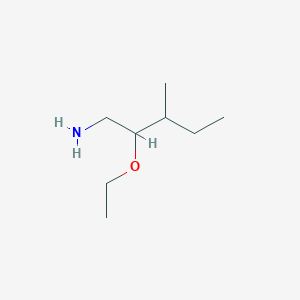

![(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine](/img/structure/B13312410.png)
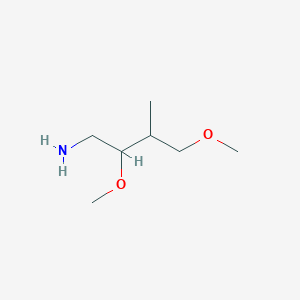
![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile](/img/structure/B13312422.png)
![1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione](/img/structure/B13312435.png)
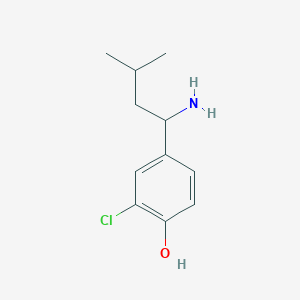
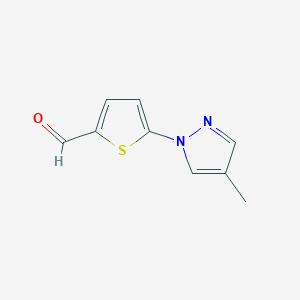
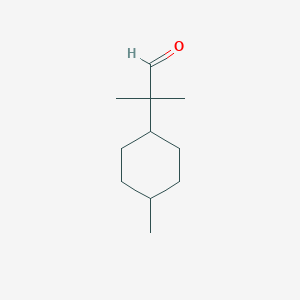

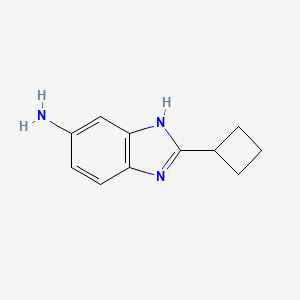
![1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B13312467.png)
